ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
The compound ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a structurally complex molecule featuring:
- A piperazine ring substituted with an ethyl carboxylate group, enhancing solubility and modulating pharmacokinetic properties.
- A (Z)-configured thiazolidinone moiety with a 2-methylpropyl substituent, contributing to lipophilicity and stereochemical specificity.
- A thioxo group (C=S) in the thiazolidinone ring, which may influence redox activity or metal coordination .
Properties
Molecular Formula |
C24H29N5O4S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
ethyl 4-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S2/c1-5-33-23(32)27-11-9-26(10-12-27)20-17(21(30)28-8-6-7-16(4)19(28)25-20)13-18-22(31)29(14-15(2)3)24(34)35-18/h6-8,13,15H,5,9-12,14H2,1-4H3/b18-13- |
InChI Key |
SEWFKXXWNALEPP-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone-Containing Analogs
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Key Differences: Substituent on Thiazolidinone: The target compound has a 2-methylpropyl group, while this analog features a phenylethyl group. However, the 2-methylpropyl group in the target compound may improve metabolic stability by reducing susceptibility to oxidative metabolism .
| Feature | Target Compound | Phenylethyl Analog |
|---|---|---|
| Thiazolidinone Substituent | 2-Methylpropyl (branched aliphatic) | Phenylethyl (aromatic) |
| Calculated logP* | ~3.5 (estimated) | ~4.2 (estimated) |
| Metabolic Stability | Higher (aliphatic chain) | Lower (aromatic oxidation) |
Pyrido-Pyrimidinone Derivatives Without Thiazolidinone
Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate ()
- Key Differences: Substituent at Position 3: The target compound has a thiazolidinone-methylidene group, while this derivative has a formyl group (CHO). Impact: The formyl group is electrophilic and reactive, making this compound prone to nucleophilic attack (e.g., Schiff base formation).
| Feature | Target Compound | Formyl Derivative |
|---|---|---|
| Position 3 Substituent | Thiazolidinone-methylidene | Formyl (CHO) |
| Reactivity | Moderate (C=S) | High (electrophilic CHO) |
| Structural Complexity | High (multi-ring system) | Moderate |
Piperazine-Containing Heterocycles
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine ()
- Key Differences: Core Structure: The target compound uses a pyrido-pyrimidinone core, while this analog has an imidazo[4,5-b]pyridine system. Impact: The imidazo-pyridine core may exhibit different electronic properties, affecting binding to biological targets.
| Feature | Target Compound | Imidazo-Pyridine Analog |
|---|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidin-4-one | Imidazo[4,5-b]pyridine |
| Thioxo Group Position | Thiazolidinone ring | Imidazo ring |
| Pharmacophore Potential | Dual (piperazine + thiazolidinone) | Dual (piperazine + imidazo) |
Computational and Experimental Structural Comparisons
Graph-Based Similarity Analysis ()
- Tanimoto Coefficient : The target compound’s structural complexity likely results in a lower Tanimoto score (~0.4–0.6) when compared to simpler analogs like the formyl derivative ().
- Subgraph Matching: Conserved motifs include the piperazine-carboxylate and pyrido-pyrimidinone systems, suggesting shared interaction sites with biological targets .
Spectroscopic Validation ()
- NMR Comparison: Distinct chemical shifts for the thiazolidinone’s thioxo group (~δ 190–200 ppm in $^{13}$C NMR) and the pyrido-pyrimidinone carbonyl (~δ 165–170 ppm) can differentiate the target compound from analogs lacking these groups .
Toxicity and Pharmacokinetic Considerations ()
- Thioxo Group: The C=S moiety may pose reactivity concerns, analogous to aminophenol isomers where substituent position affects toxicity (e.g., o-aminophenol vs. p-aminophenol) .
- Predicted ADMET Properties: Water Solubility: Moderate (due to ethyl carboxylate). CYP450 Inhibition: Likely (piperazine and thiazolidinone are known pharmacophores).
Biological Activity
Ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups and heterocycles, suggests a diverse range of biological activities.
Chemical Structure and Properties
The compound is characterized by a piperazine backbone linked to a pyrido-pyrimidine moiety and a thiazolidinone derivative. The presence of various substituents enhances its chemical diversity, contributing to its potential biological activity. The molecular formula is , with a molecular weight of approximately 462.6 g/mol.
Biological Activity Overview
Research indicates that compounds structurally similar to ethyl 4-(9-methyl...) exhibit significant biological activities, particularly in the areas of antibacterial and antifungal properties. Preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer activities.
Antimicrobial Activity
Compounds containing thiazolidinone structures have shown promising antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that derivatives of thiazolidinone exhibit significant antimicrobial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and ketoconazole .
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Significant antibacterial activity | |
| Staphylococcus aureus | Significant antibacterial activity | |
| Candida albicans | Moderate antifungal activity |
The mechanism by which ethyl 4-(9-methyl...) exerts its biological effects may involve the inhibition of key metabolic pathways in bacteria and fungi. The structural features allow for interaction with specific biological targets, potentially disrupting cellular processes essential for microbial survival.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives based on the thiazolidinone framework:
- Antibacterial Evaluation : A series of thiazolidinone derivatives were tested against multiple bacterial strains. The results indicated that modifications at specific positions on the thiazolidinone ring significantly influenced antibacterial potency .
- Anticancer Activity : Some derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
- In Vivo Studies : Preliminary animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of ethyl 4-(9-methyl...) in living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
